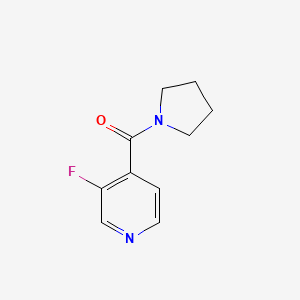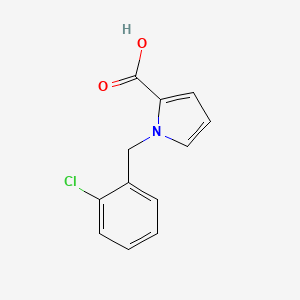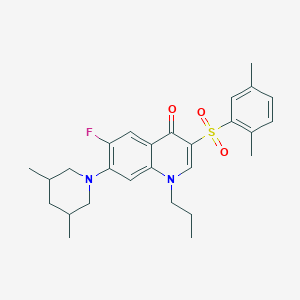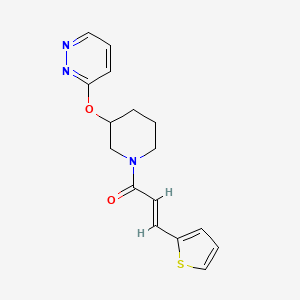
3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine” is a chemical compound with the CAS Number: 1491026-19-7 . It has a molecular weight of 194.21 . The IUPAC name for this compound is 3-fluoro-4-(1-pyrrolidinylcarbonyl)pyridine .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Medicine: Therapeutic Agent Development
3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine serves as a versatile scaffold in medicinal chemistry. Its pyrrolidine ring is a common feature in biologically active compounds, often leading to drugs for treating diseases . The fluorine atom’s presence can modify physicochemical properties, enhancing the molecule’s biological activity and pharmacokinetics.
Agriculture: Pesticide and Herbicide Chemistry
In agriculture, this compound’s derivatives are explored for their potential as herbicides. The introduction of fluorine atoms into lead structures of agricultural products can improve physical, biological, and environmental properties . This compound could serve as a precursor for developing new agrochemicals with enhanced efficacy and safety profiles.
Material Science: Advanced Material Synthesis
The pyrrolidine ring, part of this compound’s structure, can be used to synthesize novel materials with unique properties. Its incorporation into polymers or small molecules could lead to materials with improved strength, flexibility, or other desirable characteristics .
Environmental Science: Pollution Treatment and Detection
Compounds like 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine may be used in environmental science to synthesize molecules that can detect or neutralize pollutants. Its structural features could be key in designing sensors or agents that react with specific contaminants, aiding in environmental monitoring and cleanup efforts .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or spectroscopy. Its unique structure allows for precise identification and quantification of substances in complex mixtures, which is crucial for quality control and research .
Pharmacology: Drug Mechanism Studies
The pyrrolidine core of 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine is significant in pharmacology for studying drug mechanisms. It can help understand how drugs interact with biological systems, providing insights into the design of new therapeutics with targeted actions .
Biochemistry: Enzyme and Receptor Interaction
In biochemistry, the compound’s structure can be pivotal in studying enzyme and receptor interactions. It can act as an inhibitor or activator in biochemical assays, helping to elucidate the molecular pathways of various biochemical processes .
Radiopharmacy: Imaging Agent Precursor
The fluorinated pyridine structure of this compound makes it a potential precursor for the synthesis of imaging agents used in radiopharmacy. These agents can be used in PET scans to diagnose and monitor diseases .
Mécanisme D'action
Target of Action
Pyrrolidine derivatives have been known to interact with various biological targets, influencing their activity .
Mode of Action
It’s known that pyrrolidine derivatives can influence the mobility of certain protein structures, which could potentially alter the function of these proteins .
Biochemical Pathways
Fluorinated pyridines have been used in the synthesis of various bioactive compounds, suggesting they may interact with multiple biochemical pathways .
Result of Action
Altering the coordinating groups of ligands has been shown to enhance their antiproliferative activity .
Action Environment
The fluorination of pyridine n-oxide was successfully achieved at room temperature, suggesting that the compound may be stable under normal environmental conditions .
Propriétés
IUPAC Name |
(3-fluoropyridin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-7-12-4-3-8(9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJDJAUFLNADQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-9-methylpurin-6-amine](/img/structure/B2931195.png)

![2-[[1-[2-(2-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2931201.png)
![N-[[1-(Oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2931202.png)

![1-Methyl-3-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2931207.png)

![3-Methyl-8-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2931210.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B2931212.png)

![Methyl 2-{[2-(3,4-dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetate](/img/structure/B2931214.png)